molecular formula C32H46N2O6 B12316628 tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate

tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12316628
M. Wt: 554.7 g/mol
InChI Key: WIHSCMSGIIFHBV-ATLWNKLRSA-N
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Description

tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate: and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate are stereoisomers of a pyrrolidine derivative. These compounds are characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyl group attached to a pyrrolidine ring. The stereochemistry of these compounds is crucial for their reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group.

Industrial Production Methods

Industrial production methods for these compounds may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The tert-butyl group can be substituted with other protecting groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzyl group may yield a methyl group.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: They are used as intermediates in the synthesis of complex organic molecules.

    Biology: They are used as probes to study enzyme mechanisms and protein-ligand interactions.

    Medicine: They are investigated for their potential therapeutic effects, including as inhibitors of specific enzymes.

    Industry: They are used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compounds plays a crucial role in their binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R,3R)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
  • tert-butyl (2S,3S)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
  • tert-butyl (2R,3R)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate
  • tert-butyl (2S,3S)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate lies in their specific stereochemistry and the presence of the benzyl group. This combination of features imparts unique reactivity and binding properties, making them valuable in various applications.

Properties

Molecular Formula

C32H46N2O6

Molecular Weight

554.7 g/mol

IUPAC Name

tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h2*4-8,13-14,18H,9-11H2,1-3H3/t2*13-,14-/m10/s1

InChI Key

WIHSCMSGIIFHBV-ATLWNKLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O

Origin of Product

United States

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